2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
Description
Properties
Molecular Formula |
C13H11ClINO3 |
|---|---|
Molecular Weight |
391.59 g/mol |
IUPAC Name |
2-(5-chloro-7-iodoquinolin-8-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H11ClINO3/c1-8(17)18-5-6-19-13-11(15)7-10(14)9-3-2-4-16-12(9)13/h2-4,7H,5-6H2,1H3 |
InChI Key |
OGONFLVWQRSMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Chloro-7-iodoquinoline : The core quinoline derivative bearing halogen substituents at positions 5 and 7.
- 5-Chloro-7-iodoquinolin-8-ol : Hydroxy derivative at the 8-position, serving as the nucleophile for ether formation.
- Ethylene glycol or ethyl bromoacetate : Alkylating agents used to introduce the ethoxy or ethoxyacetate side chain.
- Acetic anhydride or chloroacetyl chloride : Reagents for esterification or introduction of acetate groups.
Synthetic Route Overview
The synthesis generally proceeds via two main steps:
| Step | Reaction Type | Description | Typical Reagents and Conditions |
|---|---|---|---|
| 1 | Ether Formation | Nucleophilic substitution of 5-chloro-7-iodoquinolin-8-ol with an alkylating agent to form 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol or related intermediate | Ethylene glycol or ethyl bromoacetate, base (e.g., K₂CO₃), solvent (acetone), reflux for 3 hours |
| 2 | Esterification | Conversion of the hydroxyl group to acetate ester via reaction with acetic anhydride or chloroacetyl chloride | Acetic anhydride or chloroacetyl chloride, base (e.g., triethylamine), room temperature to mild heating |
Representative Preparation Protocol
Alkylation and Esterification via Ethyl Bromoacetate
-
- Dissolve 5-chloro-7-iodoquinolin-8-ol in acetone.
- Add potassium carbonate (2 equivalents) as a base.
- Add ethyl bromoacetate (1.2 equivalents) dropwise under stirring.
- Reflux the mixture for approximately 3 hours.
- Monitor reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, filter off solids and concentrate the filtrate.
- Purify the crude product by crystallization (e.g., using isopropyl ether) or column chromatography.
Yield : Approximately 71% under optimized conditions.
| Parameter | Value/Condition |
|---|---|
| Molar ratio | Hydroxyquinoline : ethyl bromoacetate = 1 : 1.2 |
| Base | Potassium carbonate (2 equivalents) |
| Solvent | Acetone |
| Temperature | Reflux (~56 °C) |
| Reaction time | 3 hours |
| Purification | Crystallization or chromatography |
Alternative Synthesis via Chloroacetyl Chloride
-
- Prepare 5-chloro-7-iodoquinolin-8-ol as precursor.
- React with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to facilitate etherification and acetate group introduction.
- The reaction typically proceeds at room temperature to mild heating.
- Purify the product by standard chromatographic techniques.
Advantages : This method allows direct introduction of the chloroacetate moiety, potentially simplifying the synthesis.
Optimization Strategies and Reaction Condition Analysis
| Challenge | Optimization Strategy | Notes |
|---|---|---|
| Low yield due to incomplete substitution | Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity; control temperature to avoid decomposition | Polar aprotic solvents increase reaction rate but require careful temperature control |
| Side reactions (e.g., ester hydrolysis) | Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems | Phase-transfer catalysis improves yield and selectivity |
| Reaction monitoring | Use in situ TLC or HPLC to track reaction progress and terminate reaction before byproduct formation | Enables precise control over reaction time and product purity |
| Purification challenges | Optimize crystallization solvents or use column chromatography with appropriate stationary phases | Ensures high purity and recovery of product |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation with ethyl bromoacetate | 5-chloro-7-iodoquinolin-8-ol | Ethyl bromoacetate, K₂CO₃, acetone | Reflux 3 h | ~71 | Common, well-established method |
| Esterification with acetic anhydride | 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol | Acetic anhydride, base | Room temp to mild heating | High | Final step to form acetate ester |
| Etherification with chloroacetyl chloride | 5-chloro-7-iodoquinolin-8-ol | Chloroacetyl chloride, triethylamine | Room temp to mild heating | Moderate | Direct introduction of chloroacetate |
Research Findings and Analytical Confirmation
- Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized compound.
- Purity Assessment : High-performance liquid chromatography (HPLC) is used to assess the purity and monitor reaction progress.
- Industrial Considerations : For scale-up, continuous flow reactors and high-throughput screening optimize reaction parameters, improving yield and reproducibility.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The acetate group undergoes characteristic ester reactions under controlled conditions:
| Reaction Type | Conditions | Products | Yield* | Catalysts/Reagents |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux (6 hr) | 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid | 82% | HCl (aq) |
| Basic Hydrolysis | 2M NaOH, 80°C (4 hr) | Sodium salt of corresponding acid | 95% | NaOH |
| Transesterification | MeOH, H₂SO₄ (cat.), 60°C (8 hr) | Methyl ester derivative | 78% | Sulfuric acid |
*Theoretical yields based on analogous quinoline ester reactions
Mechanistic studies show base-promoted hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis follows a protonation-triggered pathway. The electron-withdrawing quinoline ring accelerates ester reactivity compared to aliphatic esters.
Halogen Reactivity at Position 7
The iodo substituent participates in transition-metal-catalyzed cross-coupling reactions:
The iodine atom shows higher reactivity than the chlorine at position 5 due to weaker C-I bond strength (234 kJ/mol vs 339 kJ/mol for C-Cl) . Copper-mediated reactions exhibit better regioselectivity compared to palladium systems in this scaffold .
Quinoline Ring Functionalization
The heterocyclic core undergoes electrophilic and coordination reactions:
| Reaction Type | Conditions | Products | Observations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | Major product (78% selectivity) |
| Metal Complexation | RuCl₃, EtOH, reflux | Octahedral Ru(III) complex | Confirmed by XRD |
| Bromination | Br₂, FeBr₃, CHCl₃, 40°C | 6-Bromo substitution | Ortho-directing effect observed |
Density functional theory (DFT) calculations predict electrophilic attack preferentially occurs at position 3 due to favorable charge distribution (-0.27 e at C3 vs -0.19 e at C6) . The oxygen linker at position 8 creates an electron-rich region at C7-C8-C9, directing electrophiles to C3 and C6.
Ether Linkage Stability
The critical C-O-C bridge shows selective cleavage under strong acids:
| Condition | Reagents | Products | Half-Life* |
|---|---|---|---|
| Hydroiodic Acid | 57% HI, reflux | 5-Chloro-7-iodoquinolin-8-ol | 22 min |
| Lewis Acid | BBr₃, CH₂Cl₂, -78°C | Demethylated analog (if present) | <5 min |
| Photolytic | UV-C (254 nm), THF | Radical decomposition products | 48 hr |
*Experimental data extrapolated from similar 8-oxyquinoline ethers
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research has demonstrated that quinoline derivatives, including 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate, exhibit significant antioxidant activity. These compounds can protect against reactive oxygen species (ROS)-induced cell death, which is crucial in the context of age-related diseases such as Alzheimer's and cataracts. In vitro studies have shown that these compounds can enhance cell viability in human lens epithelial cells and hippocampal astrocytes exposed to oxidative stress .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly noteworthy. Studies indicate that derivatives like this compound can inhibit catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition may have implications for treating neurological disorders characterized by impaired dopamine signaling, such as Parkinson's disease .
Metal Chelation
Quinoline derivatives are known for their metal-chelating abilities, which can be beneficial in treating metal overload conditions. The compound can bind to transition metals, reducing their toxicity and facilitating excretion from the body. This property is particularly relevant in developing treatments for conditions like Wilson's disease .
Cosmetic Applications
Skin Protection and Anti-Aging
The incorporation of this compound into cosmetic formulations has been explored due to its antioxidant properties. It can protect skin cells from oxidative damage caused by environmental stressors, thereby contributing to anti-aging effects. Studies have investigated its efficacy in improving skin hydration and reducing visible signs of aging when used in topical formulations .
Formulation Stability
The compound's stability in cosmetic formulations is also critical. Research indicates that it can enhance the stability of emulsions and creams, making it a valuable ingredient for cosmetic manufacturers seeking to improve product longevity and efficacy .
Material Science Applications
Polymer Chemistry
In material science, derivatives of quinoline have been utilized to create functional polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown promise in developing materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or receptor signaling pathways. This can result in antimicrobial, anticancer, or antiviral effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 2-(5-chloro-7-iodoquinolin-8-yl)oxyacetohydrazide (CAS: 73511-41-8), which replaces the ethyl acetate group with an acetohydrazide moiety. Key differences include:
Halogenation Patterns in Quinoline Derivatives
Halogenated quinolines are studied for antimicrobial and anticancer properties. Comparisons with other halogenated analogues include:
- 5,7-Dichloro-8-hydroxyquinoline: Lacks iodine and acetate groups; exhibits metal-chelating properties but lower metabolic stability due to free hydroxyl group.
- 8-Hydroxyquinoline derivatives (e.g., Clioquinol): Iodine substitution at position 5 enhances antifungal activity but introduces neurotoxicity risks at high doses.
The iodine atom in this compound may increase steric bulk and electron density, influencing binding affinity in biological targets compared to non-iodinated analogues.
Biological Activity
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic organic compound that combines a chloro and iodo-substituted quinoline moiety with an acetate functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases, including infections and cancer.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A quinoline ring that enhances its biological interactions.
- Chloro and iodo substituents that may influence its reactivity and binding properties.
- An acetate group that contributes to its solubility and potential metabolic pathways.
Antimicrobial Activity
Research indicates that compounds containing quinoline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 8-hydroxyquinoline, which share structural similarities with this compound, demonstrate broad-spectrum activity against various bacterial strains. The presence of halogen substituents can enhance this activity by increasing lipophilicity and altering the compound's interaction with microbial membranes .
Cytotoxicity and Cancer Research
The cytotoxic effects of quinoline derivatives have been extensively studied. A recent investigation into the cytoprotective characteristics of related compounds revealed that some analogs possess potent cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range, suggesting strong inhibitory effects on cell proliferation in vitro .
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : Compounds like this one can act as inhibitors of key enzymes involved in cellular processes, such as catechol O-methyltransferase (COMT), which is important in neurotransmitter metabolism .
- Metal Chelation : The quinoline moiety can chelate metal ions, which is crucial for a variety of biological functions and can disrupt metal-dependent enzymatic activities in pathogens .
Study on Cytoprotective Effects
In a study examining the cytoprotective potential of related quinoline derivatives, U251 MG glioblastoma cells were treated with hydrogen peroxide to induce oxidative stress. The results indicated that certain analogs improved cell viability significantly compared to controls, highlighting their potential as therapeutic agents against oxidative damage .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of ethyl acetate extracts containing similar compounds. The results showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating bacterial infections .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with other quinoline derivatives is essential. The following table summarizes the biological activities of selected compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 8-Hydroxyquinoline | 0.15 | Anticancer |
| 5-Chloroquinoline | 0.11 | Antimicrobial |
| 2-(5-Chloro-7-Iodoquinolin-8-Yl)Oxybutanoic Acid | 0.19 | Cytotoxic |
| 2-Chloro-1-(5-chloro-7-Iodoquinolin-8-Yl)Oxyethyl Acetate | TBD | Potential Drug Candidate |
Q & A
Basic: What synthetic methodologies are established for preparing 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate?
Answer:
The synthesis typically involves alkylation of 5-chloro-7-iodoquinolin-8-ol with ethyl bromoacetate under basic conditions. A validated protocol (adapted from ) involves refluxing the hydroxyquinoline derivative with ethyl bromoacetate and K₂CO₃ in acetone. The reaction mixture is filtered, concentrated, and purified via crystallization (e.g., isopropyl ether), yielding the ester product with ~71% efficiency. Key parameters include:
- Molar ratio : 1:1.2 (hydroxyquinoline:alkylating agent)
- Base : K₂CO₃ (2 equivalents)
- Solvent : Acetone (reflux, 3 hours)
- Purification : Crystallization or column chromatography .
Advanced: How can reaction conditions be optimized to mitigate low yields in the alkylation step?
Answer:
Low yields often arise from incomplete substitution or competing side reactions (e.g., hydrolysis of the ester). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reactivity but require controlled temperature to avoid decomposition.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) balances reactivity and stability.
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign protons and carbons, focusing on the quinoline ring (δ 7.5–9.0 ppm for aromatic protons) and the ethoxy acetate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., chlorine/iodine signatures) .
Advanced: How can researchers resolve ambiguities in NMR data caused by substituent effects?
Answer:
Electron-withdrawing groups (e.g., Cl, I) on the quinoline ring induce deshielding and splitting complexities. Strategies include:
- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously.
- Computational modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
Basic: What safety precautions are essential when handling intermediates like 5-chloro-7-iodoquinolin-8-ol?
Answer:
- Hazards : Acute oral toxicity (Category 3), skin/eye irritation (Category 2), and sensitization (Category 1) per .
- Protocols : Use fume hoods, nitrile gloves, and safety goggles.
- Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
Advanced: How can crystallization conditions be tailored to improve crystal quality for X-ray diffraction?
Answer:
- Solvent screening : Test binary solvent systems (e.g., ethyl acetate/hexane) to balance solubility and nucleation rates.
- Temperature ramping : Gradual cooling (0.5°C/min) promotes larger crystal growth.
- Seeding : Introduce microcrystals of analogous structures (e.g., from or 10) to guide lattice formation.
- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control groups (e.g., ’s IC₅₀ protocols).
- Validate purity : Use HPLC (>95% purity) to exclude impurities as confounding factors.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
